4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14772395
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)indole-2-carboxamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-22-16(20(23)21-12-11-14-7-5-4-6-8-14)13-15-17(24-2)9-10-18(25-3)19(15)22/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
| Standard InChI Key | QRESVNGVCNXXFB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3 |
Introduction
4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound features a complex structure that includes a phenylethyl group and methoxy substituents, making it of interest in medicinal chemistry. Indole derivatives, including this compound, have been studied for their potential therapeutic applications, particularly in oncology and infectious diseases.
Synthesis
The synthesis of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide generally involves several key steps, including the formation of the indole core, introduction of methoxy groups, and attachment of the phenylethyl group to the carboxamide moiety. Techniques such as chromatography are often employed to purify intermediates and the final compound.
Future Directions
Future research should focus on optimizing the structure of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide to enhance its therapeutic potential while minimizing side effects. This could involve modifying the phenylethyl group or exploring different substitution patterns on the indole ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume